3-(2,3,4-Trimethoxyphenyl)pentanedioic acid
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Description
3-(2,3,4-Trimethoxyphenyl)pentanedioic acid is an organic compound with the molecular formula C14H18O7 It is characterized by the presence of a trimethoxyphenyl group attached to a pentanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3,4-Trimethoxyphenyl)pentanedioic acid typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recr
Biological Activity
3-(2,3,4-Trimethoxyphenyl)pentanedioic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic applications based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves the reaction of trimethoxyphenyl derivatives with suitable pentanedioic acid precursors. The following general reaction scheme can be employed:
- Starting Materials : 2,3,4-trimethoxybenzaldehyde and a pentanedioic acid derivative.
- Reagents : Common reagents include acid catalysts and solvents like ethanol or methanol.
- Conditions : The reaction is usually conducted under reflux to facilitate esterification or amidation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including melanoma and colon cancer cells. The mechanism appears to involve the modulation of apoptosis pathways and the inhibition of cell cycle progression.
- Case Study : In a study by Li et al., the compound demonstrated a dose-dependent reduction in cell viability in melanoma cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to down-regulate pro-inflammatory cytokines and inhibit pathways associated with inflammation.
- Mechanism : The anti-inflammatory action is thought to occur through the inhibition of NF-κB signaling pathways, which play a crucial role in the expression of inflammatory mediators .
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Enzymatic Interactions : It may inhibit enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : The compound could modulate receptors related to pain and inflammation, contributing to its therapeutic effects.
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-(4-Chlorophenyl)pentanedioic acid | Chlorine substitution on phenyl ring | Moderate anticancer activity |
3-(2-Methoxyphenyl)pentanedioic acid | Fewer methoxy groups | Lower anti-inflammatory effects |
3-(2,6-Dimethoxyphenyl)pentanedioic acid | Dimethyl substitution on phenyl ring | Enhanced lipophilicity and activity |
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Antioxidant Properties : The compound exhibits antioxidant activity due to the presence of methoxy groups that stabilize free radicals .
- Synergistic Effects : When combined with other chemotherapeutics, it enhances efficacy against resistant cancer cell lines .
- Potential for Drug Development : Its unique structure offers a promising scaffold for developing new therapeutic agents targeting cancer and inflammatory diseases .
Properties
IUPAC Name |
3-(2,3,4-trimethoxyphenyl)pentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O7/c1-19-10-5-4-9(13(20-2)14(10)21-3)8(6-11(15)16)7-12(17)18/h4-5,8H,6-7H2,1-3H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKBJZNJXHQTCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(CC(=O)O)CC(=O)O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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